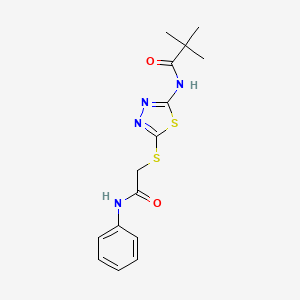![molecular formula C16H14ClNO2 B2448463 (2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate CAS No. 339278-48-7](/img/structure/B2448463.png)
(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .
Synthesis Analysis
Carbamates can be synthesized through several methods. One common method is the reaction of alcohols with isocyanates . Another method involves the reaction of amines with carbon dioxide and halides .Molecular Structure Analysis
The molecular structure of a carbamate consists of a carbonyl group (C=O) linked to a nitrogen atom, which is in turn linked to two other groups .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions. For example, they can react with Grignard reagents to produce alcohols . They can also undergo the Hofmann rearrangement, a process that rearranges an amide to a carbamate .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely depending on their specific structure. Some general properties include a relatively low melting point and good solubility in organic solvents .科学的研究の応用
Fungicidal Activity
Pyraclostrobin is primarily used to control various fungal diseases in greenhouses and agricultural fields. Its mode of action involves inhibiting mitochondrial respiration in fungi . Some of the fungal pathogens it targets include:
Crop Protection
Pyraclostrobin is effective against a broad range of crops, including cucumbers (Cucumis sativus). It is widely used in protected environments for crop cultivation . The compound helps prevent and manage fungal infections, contributing to higher crop yields and quality.
Dissipation Kinetics
Studies have investigated the dissipation kinetics of pyraclostrobin in various matrices (cucumber fruits, leaves, and soil). The compound dissipates quickly, with half-lives (DT50) ranging from 2.14 to 4.17 days in different sites and matrices. Its metabolite, BF 500-3, shows low residue levels and follows a trend of initial increase and subsequent decrease. Soil degradation is the fastest, followed by cucumber fruits and leaves .
Safety Evaluation
When applied at recommended rates (e.g., 150 g a.i. ha⁻¹), pyraclostrobin residues in cucumber fruits remain below the maximum residue limit (MRL) of 0.5 mg/kg established in China. However, exceeding the recommended rate (e.g., 225 g a.i. ha⁻¹) results in unacceptable risk, as residues exceed the MRL one day after application . Overall, pyraclostrobin is considered safe for humans and animals when used appropriately.
Environmental Impact
Given its widespread use, monitoring pyraclostrobin residues is crucial for food security and environmental protection. Researchers continue to study its persistence, behavior, and potential ecological effects .
Analytical Methods
Researchers have developed efficient methods for detecting pyraclostrobin residues in various matrices. Techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) combined with ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) allow accurate quantification of both pyraclostrobin and its metabolite BF 500-3 .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-15-9-5-4-8-14(15)12-20-16(19)18-11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVLYXBFBLUGFN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CNC(=O)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/NC(=O)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B2448382.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448384.png)
![3-[(3-Chlorophenyl)sulfonyl]-5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2448386.png)
![Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2448392.png)
![4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2448396.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2448397.png)
![4-(2,5-Dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2448398.png)


![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2448403.png)